N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a piperidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide coreCommon reagents used in these reactions include methanesulfonic acid, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to modulate receptor functions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and furan-based molecules, such as:
- N-[(1-methanesulfonyl-4-methylpiperidin-4-yl)methyl]furan-2-carboxamide
- N-[(1-methanesulfonyl-4-ethoxypiperidin-4-yl)methyl]furan-2-carboxamide
- N-[(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]furan-2-carboxamide
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the furan ring contributes to its stability and versatility in various applications.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-13(5-7-15(8-6-13)21(2,17)18)10-14-12(16)11-4-3-9-20-11/h3-4,9H,5-8,10H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWFJIWGYNHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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